2-Amino-3-iodo-5-nitrophenol
Description
2-Amino-3-iodo-5-nitrophenol is a halogenated aromatic compound featuring a phenol backbone substituted with an amino group (–NH₂) at position 2, an iodine atom at position 3, and a nitro group (–NO₂) at position 5. Its molecular formula is C₆H₄IN₂O₃, with a calculated molecular weight of 280.02 g/mol (inferred from structural analogs like 2-Amino-3-bromo-5-nitrophenol and 2-Iodo-5-nitrophenol ). The iodine substituent may enhance electrophilic substitution reactivity, while the amino and nitro groups contribute to hydrogen bonding and redox properties, respectively.
Properties
Molecular Formula |
C6H5IN2O3 |
|---|---|
Molecular Weight |
280.02 g/mol |
IUPAC Name |
2-amino-3-iodo-5-nitrophenol |
InChI |
InChI=1S/C6H5IN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2 |
InChI Key |
ZAWLBEKZXZIKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-iodo-5-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to introduce the nitro group. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves careful control of reaction conditions to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-iodo-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Amino-3-iodo-5-aminophenol, while substitution of the iodine atom can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Amino-3-iodo-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-iodo-5-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. The iodine atom can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 compares 2-Amino-3-iodo-5-nitrophenol with structurally related aminonitrophenols and halogenated derivatives.
Notes:
- The iodine atom in this compound increases molecular weight by ~47 g/mol compared to its bromo analog .
- Melting points for halogenated derivatives are likely elevated due to increased molecular mass and intermolecular interactions, as seen in 2-Amino-4-nitrophenol (143°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
